2-(1,3,4-Oxadiazol-2-yl)ethanol
Overview
Description
2-(1,3,4-Oxadiazol-2-yl)ethanol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)ethanol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxadiazole ring . Another approach involves the use of acylhydrazides and carboxylic acids under acidic or basic conditions to form the desired oxadiazole .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts such as copper or iron salts can enhance the reaction efficiency and selectivity . Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted oxadiazoles .
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)ethanol involves its interaction with various molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell division . Additionally, it can modulate signaling pathways like the NF-kB pathway, which is involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazoles such as 1,2,4-oxadiazole and 1,2,5-oxadiazole, which share the oxadiazole ring structure but differ in the position of the nitrogen and oxygen atoms .
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-2-1-4-6-5-3-8-4/h3,7H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVQPWBJFFMCIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311301 | |
Record name | 1,3,4-Oxadiazole-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378823-96-1 | |
Record name | 1,3,4-Oxadiazole-2-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1378823-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole-2-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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